

# Quantifying Crisaborole penetration through human skin ex vivo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Crisaborole**

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## Application Note & Protocol

Topic: Quantifying **Crisaborole** Penetration Through Human Skin Ex Vivo

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Crisaborole** is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved as a 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis (AD).[1][2][3] Its efficacy relies on its ability to penetrate the skin barrier and exert its anti-inflammatory effects within the epidermis and dermis. Therefore, quantifying its permeation and retention in skin layers is critical for formulation development, bioequivalence studies, and mechanistic understanding.

This document provides a detailed protocol for quantifying the penetration of **Crisaborole** through ex vivo human skin using the Franz diffusion cell method, a widely accepted standard for in vitro permeation testing (IVPT).[4][5][6] It also outlines the established analytical methods for accurate quantification.

## Mechanism of Action

**Crisaborole**'s therapeutic effect stems from its targeted inhibition of PDE4, an enzyme highly expressed in inflammatory cells.[7][8] By inhibiting PDE4, **Crisaborole** prevents the degradation of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in

intracellular cAMP levels suppresses the production of pro-inflammatory cytokines, which are key mediators in the pathophysiology of atopic dermatitis.[2][7][9] This ultimately reduces the inflammation, pruritus, and erythema associated with the condition.

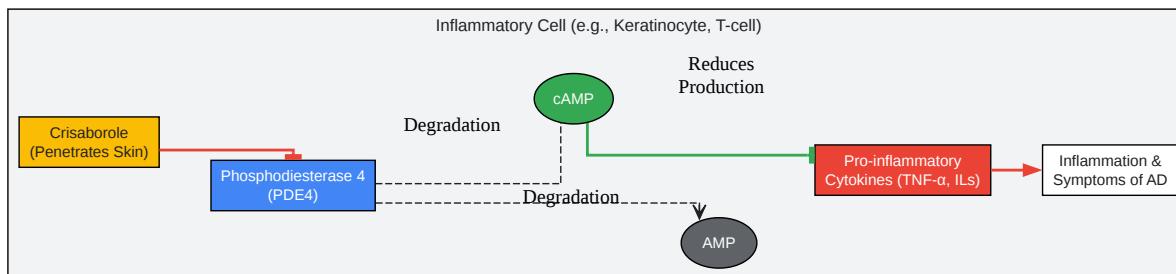
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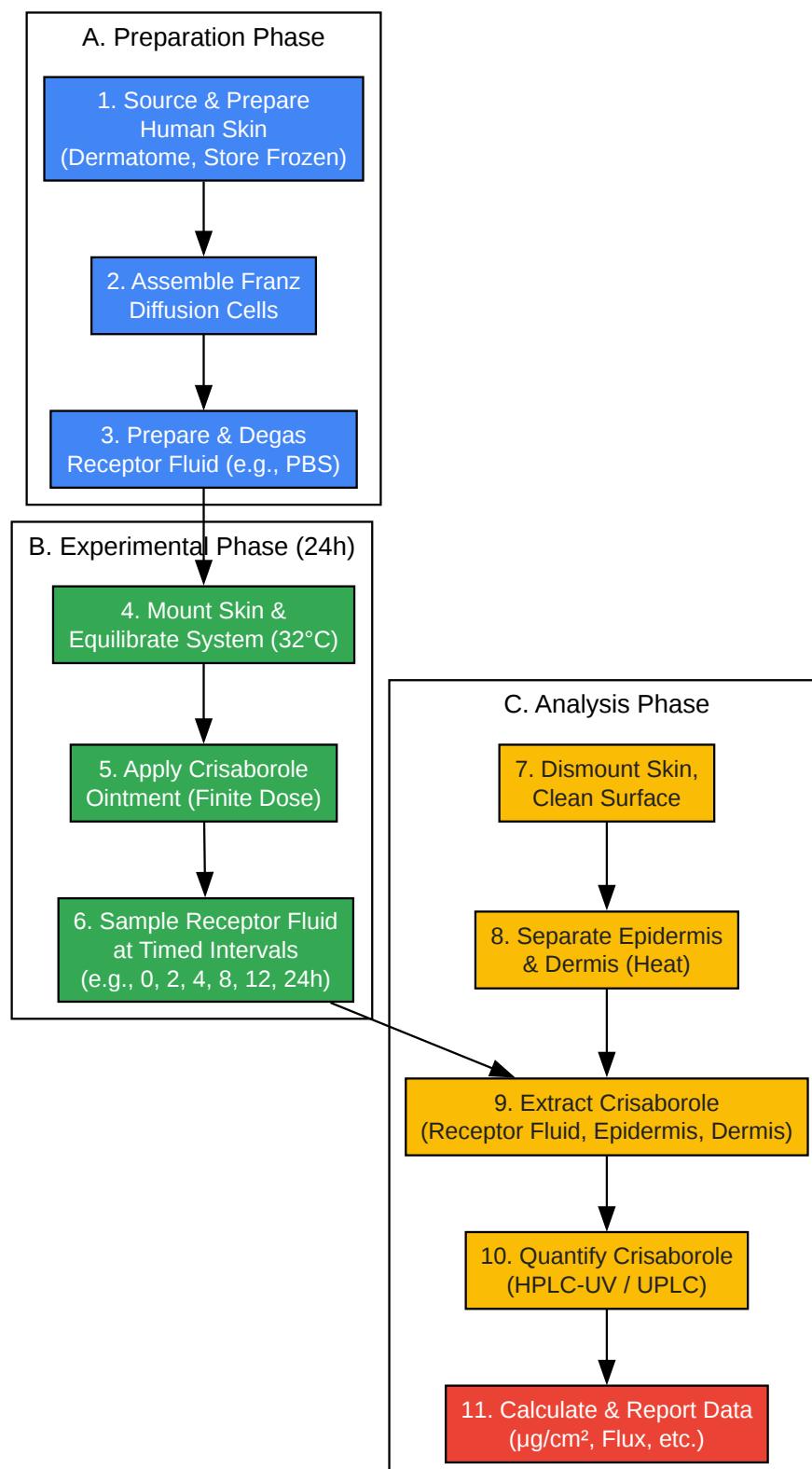


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**Caption: Crisaborole's PDE4 Inhibition Pathway.**

## Ex Vivo Permeation Experimental Workflow

The overall process for quantifying **Crisaborole** penetration involves skin preparation, mounting in Franz diffusion cells, application of the formulation, sampling over time, and subsequent extraction and analysis of the drug from the skin layers and receptor fluid.

[Click to download full resolution via product page](#)**Caption:** Workflow for Ex Vivo Skin Permeation Study.

# Detailed Experimental Protocol

This protocol outlines a standard procedure for an ex vivo human skin permeation study using vertical Franz diffusion cells.[\[4\]](#)[\[5\]](#)

## 4.1 Materials & Equipment

- Skin: Dermatomed human skin from a certified tissue bank (e.g., abdominal skin), stored at  $\leq -20^{\circ}\text{C}$ .
- Apparatus: 6-12 vertical Franz diffusion cells with a known diffusion area (e.g., 1.0 - 1.77  $\text{cm}^2$ ) and receptor volume (e.g., 4.5 - 7.0 mL).[\[6\]](#)
- System: Circulating water bath set to  $32^{\circ}\text{C}$ , magnetic stir plate with stir bars.[\[4\]](#)
- Formulation: **Crisaborole** Ointment, 2%.
- Reagents: Phosphate-buffered saline (PBS) pH 7.4, Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA).[\[10\]](#)[\[11\]](#)
- Analysis: HPLC-UV or UPLC system with a C18 column.[\[10\]](#)[\[12\]](#)
- Supplies: Syringes, vials, parafilm, scalpels, forceps, lint-free wipes.

## 4.2 Protocol Steps

- Receptor Fluid Preparation: Prepare PBS (pH 7.4) and degas thoroughly using vacuum filtration or sonication to prevent air bubble formation on the skin membrane.[\[4\]](#)
- Skin Preparation:
  - Thaw frozen human skin at room temperature.
  - Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cells.
  - Visually inspect each skin section for integrity, discarding any with holes or imperfections.

- Franz Cell Assembly:
  - Place a small magnetic stir bar into each receptor chamber.
  - Fill the receptor chamber with degassed PBS, ensuring the volume is known and the fluid is level with the donor chamber joint.[4]
  - Carefully mount the skin section onto the receptor chamber, with the stratum corneum side facing up (towards the donor chamber).[6]
  - Secure the donor chamber on top and clamp the assembly together to ensure a leak-proof seal.[4]
  - Place the assembled cells in the water bath equilibrated to 32°C and allow the system to stabilize for at least 30 minutes.[6]
- Dosing:
  - Apply a finite dose of the 2% **Crisaborole** ointment (e.g., 10-15 mg/cm<sup>2</sup>) evenly onto the surface of the skin in the donor chamber.
  - Cover the donor chamber opening with parafilm or a lid to minimize evaporation.[4]
- Sampling:
  - At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 500 µL) from the receptor chamber via the sampling arm.[6]
  - Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed (32°C) PBS to maintain sink conditions and a constant volume.[4][6]
  - Store samples at 4°C until analysis.
- Post-Experiment Skin Processing (at 24 hours):
  - Dismount the Franz cell assembly.

- Thoroughly clean the skin surface to remove any residual formulation. A validated cleaning procedure may involve wiping with a lint-free cloth followed by washing with a mild soap solution.[11]
- Place the skin section on a flat surface and use a heat source (e.g., a hairdryer or heat gun at ~50°C) to separate the epidermis from the dermis.[11]
- Weigh each skin layer (epidermis, dermis) and place them in separate vials.

- **Crisaborole** Extraction:
  - Add a known volume of an appropriate extraction solvent (e.g., Acetonitrile) to the vials containing the epidermis and dermis.
  - Homogenize or sonicate the samples to ensure complete extraction of the drug.
  - Centrifuge the samples and collect the supernatant for analysis.
  - The receptor fluid samples can often be analyzed directly or after appropriate dilution.[11]

## Quantification by HPLC-UV

**Crisaborole** concentration in the receptor fluid and skin extracts is typically determined using a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method with UV detection.[10][11][13]

Parameter	Typical Condition
Instrument	HPLC-UV or UPLC System
Column	C18 Reverse Phase (e.g., 3.9 x 150 mm, 3 $\mu$ m) <a href="#">[11]</a>
Mobile Phase	Isocratic mixture of 0.05% TFA in Water and Acetonitrile (e.g., 55:45 v/v) <a href="#">[10]</a> <a href="#">[11]</a>
Flow Rate	1.0 mL/min <a href="#">[10]</a> <a href="#">[11]</a>
Column Temp.	35°C <a href="#">[10]</a> <a href="#">[11]</a>
Detection (UV)	250 nm <a href="#">[10]</a> <a href="#">[11]</a>
Injection Vol.	100 $\mu$ L <a href="#">[11]</a>
Linear Range	0.06 to 6 $\mu$ g/mL <a href="#">[10]</a> <a href="#">[13]</a>
LOD / LOQ	~0.005-0.010 $\mu$ g/mL / ~0.014-0.030 $\mu$ g/mL <a href="#">[10]</a> <a href="#">[13]</a>

## Expected Quantitative Results

Ex vivo studies indicate that after topical application, **Crisaborole** accumulates significantly within the skin layers with minimal permeation into the receptor compartment, which is consistent with its design for localized action.[\[14\]](#)[\[15\]](#) A study using porcine skin, a common surrogate for human skin, provides illustrative data on its distribution.[\[11\]](#)[\[15\]](#)

Table 1: Illustrative Distribution of **Crisaborole** after 24-hour Ex Vivo Application on Porcine Skin (Data adapted from Fantini et al., *Pharmaceutics* 2020)[\[11\]](#)[\[15\]](#)

Compartment	Crisaborole Amount ( $\mu\text{g}/\text{cm}^2$ )	Percentage of Applied Dose (%)
Permeated (Receptor Fluid)	$0.15 \pm 0.05$	0.08%
Retained in Epidermis	$10.3 \pm 4.2$	5.15%
Retained in Dermis	$22.0 \pm 5.5$	11.00%
Total Skin Retention	$32.3 \pm 9.4$	16.15%

Note: Values are presented as mean  $\pm$  standard deviation. The study noted a higher affinity of **Crisaborole** for the dermis compared to the epidermis.[\[11\]](#)[\[14\]](#)[\[15\]](#)

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